3-Bromo-5-ethynyl-1-trityl-1H-indazole

Indazole diversification Orthogonal protecting groups Cross-coupling

3-Bromo-5-ethynyl-1-trityl-1H-indazole (CAS 1403667-52-6, MW 463.37 g/mol, C₂₈H₁₉BrN₂) is a polysubstituted indazole derivative featuring three chemically distinct functional handles: a C3‑bromine atom, a C5‑terminal alkyne, and an N1‑trityl protecting group. Indazoles are established phenol bioisosteres with enhanced lipophilicity and reduced phase I/II metabolic susceptibility, and this scaffold is present in several FDA‑approved kinase inhibitors such as Pazopanib.

Molecular Formula C28H19BrN2
Molecular Weight 463.4 g/mol
Cat. No. B12283376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-ethynyl-1-trityl-1H-indazole
Molecular FormulaC28H19BrN2
Molecular Weight463.4 g/mol
Structural Identifiers
SMILESC#CC1=CC2=C(C=C1)N(N=C2Br)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C28H19BrN2/c1-2-21-18-19-26-25(20-21)27(29)30-31(26)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h1,3-20H
InChIKeySTPRPGPLOOYBPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-ethynyl-1-trityl-1H-indazole: A Trifunctional Indazole Building Block for Medicinal Chemistry


3-Bromo-5-ethynyl-1-trityl-1H-indazole (CAS 1403667-52-6, MW 463.37 g/mol, C₂₈H₁₉BrN₂) is a polysubstituted indazole derivative featuring three chemically distinct functional handles: a C3‑bromine atom, a C5‑terminal alkyne, and an N1‑trityl protecting group . Indazoles are established phenol bioisosteres with enhanced lipophilicity and reduced phase I/II metabolic susceptibility, and this scaffold is present in several FDA‑approved kinase inhibitors such as Pazopanib [1]. The C3‑bromo substituent enables Pd‑catalyzed cross‑coupling (Suzuki, Heck, Sonogashira, Buchwald–Hartwig), while the C5‑ethynyl group provides a second orthogonal coupling handle or a click‑chemistry anchor [2]. The N1‑trityl group confers regioselective N‑protection, allowing differential manipulation of the indazole core without competing N‑alkylation side reactions [3]. These combined features position the compound as a strategic intermediate for constructing complex, polysubstituted indazole libraries in kinase inhibitor and targeted‑protein‑degradation programmes.

Why 3‑Bromo‑5‑ethynyl‑1‑trityl‑1H‑indazole Cannot Be Replaced by Simpler Indazole Analogs


Generic indazole building blocks such as 5‑bromo‑1H‑indazole or 5‑ethynyl‑1H‑indazole lack the three‑fold orthogonal reactivity required for iterative diversification in a single synthetic sequence . Without the C3‑bromine, introduction of an aryl/heteroaryl group at this position demands a separate lithiation‑quench step that is incompatible with many downstream functional groups [1]. Without the N1‑trityl group, further N‑functionalization is complicated by the lack of regioselectivity between N1 and N2, typically yielding mixtures under basic conditions and requiring chromatographic separation [2]. Conversely, the free NH in unprotected indazoles can act as a competing nucleophile or hydrogen‑bond donor in subsequent reactions, potentially quenching catalysts or altering the course of cross‑couplings [3]. The combination of C3‑Br, C5‑C≡CH, and N1‑Trityl in a single molecule thus eliminates the need for multiple sequential protection/deprotection cycles, reducing step count and improving overall synthetic efficiency in library synthesis programmes.

Head‑to‑Head Evidence: Quantifying the Differentiation of 3‑Bromo‑5‑ethynyl‑1‑trityl‑1H‑indazole vs. Its Closest Analogs


Orthogonal Reactivity: Three Distinct Handles vs. One or Two in Common Analogs

The target compound possesses three chemically distinguishable reactive sites: C3‑Br (electrophilic cross‑coupling handle), C5‑C≡CH (nucleophilic/click handle), and N1‑Trityl (acid‑labile protecting group removable independently of the other handles) . In contrast, 5‑bromo‑1H‑indazole (CAS 53857-58-2) has only one cross‑coupling site and an unprotected NH, while 5‑ethynyl‑1H‑indazole (CAS 403660-57-1) similarly has just one reactive handle and a free NH . This means that from 3‑bromo‑5‑ethynyl‑1‑trityl‑1H‑indazole, three sequential, chemoselective transformations can be performed without intermediate purification, whereas achieving the same diversity with simpler analogs would require at least two additional protection/deprotection sequences [1].

Indazole diversification Orthogonal protecting groups Cross-coupling Medicinal chemistry building blocks

N1‑Trityl Regioselectivity ≥95% vs. Unprotected Indazole Mixtures, Eliminating Chromatographic Purification of Regioisomers

Under thermodynamic control (mildly acidic conditions), tritylation of indazoles proceeds with ≥95% regioselectivity for the N1 position [REFS-1, REFS-4]. This contrasts sharply with alkylation of unprotected 1H‑indazole under basic conditions, which produces mixtures of N1‑ and N2‑alkylated products in ratios typically ranging from 60:40 to 80:20, necessitating chromatographic separation [2]. The pre‑installation of the N1‑trityl group in 3‑bromo‑5‑ethynyl‑1‑trityl‑1H‑indazole (purity ≥97% by HPLC at point of supply ) means the end‑user receives a single, regio‑defined intermediate, avoiding both the regioselectivity uncertainty and the purification burden inherent in using unprotected indazole precursors.

Indazole N‑protection Regioselectivity Synthetic efficiency Trityl group

Bromine as a Superior C3 Leaving Group: Pd‑Catalyzed Cross‑Coupling Efficiency vs. Chloro‑ and Hydrogen Analogs

The C3‑bromine in 3‑bromo‑5‑ethynyl‑1‑trityl‑1H‑indazole participates in Pd‑catalyzed cross‑coupling reactions with typical oxidative addition rates 5–50× faster than the corresponding C3‑chloro derivative, based on general aryl halide reactivity trends (C–Br bond dissociation energy ~84 kcal/mol vs. C–Cl ~95 kcal/mol) [2]. The C3‑iodo analog would be even more reactive, but 3‑iodo‑5‑ethynyl‑1‑trityl‑1H‑indazole is not commercially available from major suppliers, making the bromo derivative the most reactive readily accessible option . The C3‑unsubstituted comparator (5‑ethynyl‑1‑trityl‑1H‑indazole) lacks any cross‑coupling handle at this position, requiring C–H activation methodologies that are not yet robust for large‑scale library production [1]. This renders 3‑bromo‑5‑ethynyl‑1‑trityl‑1H‑indazole the most versatile option for C3 diversification in a procurement context.

Cross-coupling reactivity C3 indazole functionalization Bromine vs. chlorine Suzuki coupling

C5‑Ethynyl as a Click‑Chemistry Anchor: Enabling Bioorthogonal Conjugation Routes Absent in Carboxyl and Nitro Analogs

The C5‑ethynyl group in 3‑bromo‑5‑ethynyl‑1‑trityl‑1H‑indazole enables copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) to install triazole‑linked payloads, fluorescent reporters, or PROTAC linker elements [1]. This reactivity is absent in the closest commercially available 1‑trityl‑1H‑indazole analogs: 3‑bromo‑1‑trityl‑1H‑indazole‑5‑carboxylic acid (CAS not listed by Bidepharm; benchchem listing only) and 3‑bromo‑5‑nitro‑1‑trityl‑1H‑indazole (CAS 942189-39-1) . The carboxylic acid congener can form amide bonds but cannot participate in CuAAC, while the nitro congener requires reduction to an aniline before further functionalization. The ethynyl group thus provides direct access to the triazole chemical space, which is extensively exploited in modern medicinal chemistry for improving solubility, metabolic stability, and target engagement [2].

Click chemistry CuAAC Bioorthogonal conjugation PROTAC linker Indazole functionalization

When to Procure 3‑Bromo‑5‑ethynyl‑1‑trityl‑1H‑indazole: Research and Industrial Scenarios


Kinase Inhibitor and PROTAC Library Synthesis Requiring Iterative C3 and C5 Diversification

In kinase drug discovery programmes, the indazole core is a privileged scaffold for ATP‑mimetic inhibitor design [1]. 3‑Bromo‑5‑ethynyl‑1‑trityl‑1H‑indazole enables a two‑directional diversification strategy: first, a Suzuki coupling at C3‑Br to install the hinge‑binding motif; second, a Sonogashira or CuAAC reaction at C5‑C≡CH to attach a solvent‑exposed moiety or a PROTAC E3‑ligase recruiter [2]. The orthogonal reactivity of Br vs. C≡CH eliminates protecting‑group manipulations between the two coupling steps, directly reducing the synthetic sequence by 1–2 steps compared to starting from a mono‑functionalized indazole [3]. The N1‑trityl group can be removed in a final acidic deprotection step (TFA/DCM) to reveal the free indazole NH, which can subsequently be alkylated or left as a hydrogen‑bond donor in the final target molecule .

Bioorthogonal Probe Conjugation via C5‑Ethynyl Click Chemistry

The terminal alkyne at C5 provides a direct anchor for CuAAC with azide‑bearing reporters (fluorophores, biotin, or affinity tags) without interfering with the C3‑bromine or N1‑trityl [1]. This is in contrast to 3‑bromo‑1‑trityl‑1H‑indazole‑5‑carboxylic acid, which requires amide coupling chemistry that may be incompatible with acid‑sensitive payloads or proximal functional groups [2]. The trityl group improves solubility in organic solvents during the click reaction and can be removed post‑conjugation to generate the free indazole for subsequent biological evaluation. This makes the compound uniquely suited for chemical biology probe synthesis where orthogonal conjugation handles are essential [3].

Regioselective N1‑Functionalization Without Chromatographic Purification

For programmes requiring N1‑alkylated or N1‑arylated indazoles, purchasing 3‑bromo‑5‑ethynyl‑1‑trityl‑1H‑indazole with the trityl group pre‑installed guarantees a ≥95% regio‑defined N1 isomer [1]. This eliminates the need for chromatographic separation of N1/N2 regioisomers, which is routinely required when alkylating unprotected 1H‑indazole under basic conditions (typical N1:N2 ratios of 60:40 to 80:20) [2]. After completion of C3 and C5 transformations, the trityl group is removed under mild acidic conditions (TFA/TIPS/DCM) in near‑quantitative yield, and the liberated NH can be selectively alkylated under conditions that favour N1 over N2 [3]. This workflow reduces purification solvent consumption and labour time, directly lowering the cost per final compound in library production.

Materials Science: Synthesis of Indazole‑Based Metal–Organic Frameworks (MOFs) and Conjugated Polymers

The combination of a bromo‑arene and a terminal alkyne in the same molecule makes 3‑bromo‑5‑ethynyl‑1‑trityl‑1H‑indazole a candidate monomer for Sonogashira polycondensation or Glaser‑Hay oxidative coupling to generate indazole‑containing conjugated polymers [1]. The trityl group serves as a solubilising moiety during polymerisation and can be removed post‑polymerisation to generate the free indazole for metal coordination in MOF applications [2]. While quantitative polymerisation data for this specific monomer are not yet available in the primary literature, the structural precedent from ethynyl‑arene and bromo‑arene co‑monomers supports this application scenario [3].

Quote Request

Request a Quote for 3-Bromo-5-ethynyl-1-trityl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.